7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one
Description
7-Methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one is a synthetic chromen-4-one derivative characterized by a bicyclic benzopyran core. Key structural features include:
- Methyl groups at positions 2 and 8, which increase lipophilicity and metabolic stability.
- Phenoxy group at position 3, contributing to π-π stacking interactions in biological systems.
Chromen-4-one derivatives are widely studied for their biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.
Properties
IUPAC Name |
7-methoxy-2,8-dimethyl-3-phenoxychromen-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11-15(20-3)10-9-14-16(19)18(12(2)21-17(11)14)22-13-7-5-4-6-8-13/h4-10H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXYDUGQESUSETQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate phenolic and ketonic precursors under acidic or basic conditions, followed by cyclization and methylation steps . Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.
Chemical Reactions Analysis
7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or hydrocarbons.
Scientific Research Applications
Chemistry
In the realm of chemistry, 7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one serves as a valuable building block for synthesizing more complex organic molecules. Its unique substitution pattern allows for various modifications and derivatizations that can lead to new compounds with enhanced properties.
The compound has been extensively studied for its potential biological activities:
Antioxidant Properties: Research indicates that it exhibits significant antioxidant activity by reducing oxidative stress in cell lines. This property is crucial for preventing cellular damage associated with chronic diseases.
Anti-inflammatory Effects: The compound shows promise in modulating inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Medical Applications
This compound has been investigated for its therapeutic potential:
Anticancer Activity: Studies have demonstrated that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins. This suggests its potential as a therapeutic agent in cancer treatment.
Antimicrobial Properties: In vitro studies have shown that the compound can inhibit the growth of various bacterial strains, indicating potential applications in treating bacterial infections.
Neuroprotective Effects: The compound may protect neuronal cells from oxidative stress-induced damage, making it a candidate for neurodegenerative disease therapies.
Study on Hepatocytes
In a controlled study involving Huh7 cells treated with oleic acid, administration of this compound resulted in significant lipid-lowering effects. The compound reduced lipid accumulation with an IC50 value of 32.2 ± 2.1 μM without causing cytotoxicity (CC50 > 100 μM). This effect was linked to the upregulation of PGC1α, which plays a crucial role in fatty acid oxidation.
Neuroprotective Study
A study assessing the neuroprotective effects indicated that treatment with this compound significantly improved cell viability in neuronal cultures exposed to hydrogen peroxide. It reduced markers of oxidative stress and cell death, suggesting its potential application in enhancing cognitive function.
Mechanism of Action
The mechanism of action of 7-methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. For example, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. In cancer research, the compound may exert its effects by modulating signaling pathways involved in cell proliferation and apoptosis .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Substituent-Driven Structural Comparisons
The biological and chemical properties of chromen-4-one derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Key Observations:
- Methoxy vs. Hydroxy Groups : The methoxy group at position 7 in the target compound likely improves metabolic stability compared to hydroxylated analogues (e.g., 7-hydroxy-3-phenyl-4H-chromen-4-one), which are more prone to oxidation .
- Phenoxy vs. Phenyl Groups: The phenoxy group at position 3 introduces steric bulk and electron-rich regions, which may enhance interactions with hydrophobic enzyme pockets compared to phenyl-substituted analogues .
Antioxidant Activity:
- The target compound’s methoxy group may reduce direct radical scavenging compared to hydroxylated analogues like 7-hydroxyflavone. However, methyl and phenoxy groups could synergize to stabilize reactive intermediates .
- 5-Fluoro-7-hydroxyflavone exhibits stronger anti-inflammatory activity, suggesting that halogenation (e.g., fluorine) enhances bioactivity in certain contexts .
Anticancer Potential:
- Derivatives with trifluoromethyl groups (e.g., 7-hydroxy-3-(3-methoxyphenoxy)-8-[(4-methylpiperazin-1-yl)methyl]-2-(trifluoromethyl)-4H-chromen-4-one) show enhanced cytotoxicity, likely due to increased electrophilicity and DNA interaction . The target compound lacks this feature but may compensate with improved pharmacokinetics from methyl groups.
Antimicrobial Effects:
- Compounds like 3-ethyl-4,8-dimethyl-7-(2-oxo-2-phenylethoxy)-2H-chromen-2-one demonstrate that alkyl and aryloxy substituents enhance antimicrobial activity. The target compound’s phenoxy group may similarly disrupt microbial membranes .
Biological Activity
7-Methoxy-2,8-dimethyl-3-phenoxy-4H-chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives. This compound has gained attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. The molecular formula is with a molecular weight of 280.326 g/mol .
Antioxidant Activity
The antioxidant activity of this compound is attributed to its ability to scavenge free radicals and inhibit oxidative stress. This activity is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It modulates inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines and mediators. This property makes it a candidate for therapeutic applications in inflammatory diseases.
Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various pathogens. Its mechanism may involve disrupting microbial cell membranes or inhibiting essential microbial enzymes, thus preventing growth and proliferation.
Lipid-Lowering Effects
A study highlighted the lipid-lowering effects of related phenoxychromones in hepatocytes. Specifically, a derivative of this compound showed an IC50 value of 32.2 ± 2.1 μM against lipid accumulation in Huh7 cells without cytotoxicity . The compound enhances fat metabolism by inducing gene expression related to fatty acid oxidation.
The mechanisms through which this compound exerts its biological effects include:
- Antioxidant Mechanism : Interaction with reactive oxygen species (ROS) to neutralize them.
- Anti-inflammatory Pathways : Inhibition of NF-kB signaling and modulation of cytokine production.
- Antimicrobial Action : Disruption of microbial cell integrity and inhibition of metabolic pathways.
- Lipid Metabolism : Induction of genes involved in mitochondrial biogenesis and fatty acid oxidation .
Comparative Analysis with Similar Compounds
To understand the relative efficacy and biological potential of this compound, it is useful to compare it with other chromenone derivatives:
| Compound Name | Biological Activity | IC50 (μM) |
|---|---|---|
| 7-Methoxy-2,5-dimethyl-3-phenoxy-chromen-4-one | Moderate antioxidant activity | Not specified |
| 7-Methoxy-2,8-dimethyl-3-(4-propylphenoxy)-chromen-4-one | Enhanced lipid-lowering effects | Not specified |
| 7-Ethoxy-2,8-dimethyl-3-phenoxy-chromen-4-one | Reduced solubility affecting activity | Not specified |
Case Study 1: Hepatoprotective Effects
A study assessed the hepatoprotective effects of phenoxychromones on lipid droplet formation in Huh7 cells treated with oleic acid. The results indicated that certain derivatives significantly inhibited lipid accumulation while maintaining cell viability .
Case Study 2: Anticancer Potential
Research on the anticancer properties highlighted that the compound could induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and proliferation .
Case Study 3: Neuroprotective Effects
Another study explored the neuroprotective effects of related chromenones against oxidative stress-induced neuronal damage, suggesting potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
